Potassium hexadecyl hydrogen phosphate
Description
Conceptual Framework of Monoalkyl Phosphate (B84403) Surfactants in Scientific Inquiry
Monoalkyl phosphates are a versatile class of anionic surfactants that are conceptually understood as structural analogues of natural phospholipids (B1166683), the primary components of biological cell membranes. ontosight.airesearchgate.net This framework is central to their investigation in scientific inquiry. Their fundamental amphiphilic nature drives their self-assembly in aqueous solutions into organized structures such as micelles and bilayers to minimize the unfavorable interaction between their hydrophobic tails and water. princeton.edunih.gov
The behavior of these surfactants is governed by several factors. The length of the alkyl chain significantly influences their properties; for instance, a longer chain, such as the C16 chain in hexadecyl phosphates, strengthens the van der Waals interactions between molecules, leading to more ordered and densely packed self-assembled structures. researchgate.netacs.org The pH of the solution also plays a critical role, affecting the charge of the phosphate head group and, consequently, the morphology and stability of the aggregates formed. researchgate.net
Scientific inquiry into monoalkyl phosphates often revolves around their surface activity. They are known to lower the surface tension at interfaces, such as between oil and water or air and water. researchgate.netscirp.org This property is fundamental to their function as emulsifiers and wetting agents. innospec.com The conceptual understanding of monoalkyl phosphates is thus built upon their ability to spontaneously form ordered structures and modify interfacial properties, making them valuable tools in a wide range of scientific applications.
Significance of Potassium Hexadecyl Hydrogen Phosphate as an Amphiphilic Compound in Chemical and Material Science Research
The specific structure of this compound—a long C16 alkyl chain combined with a phosphate head group—makes it a compound of particular significance in chemical and material science research. Its ability to self-assemble and adsorb onto surfaces is exploited in several advanced applications.
Surface Modification: A key area of research is the use of long-chain alkyl phosphates for the surface modification of materials, particularly metal oxides like titanium oxide. researchgate.netresearchgate.net this compound can form dense, ordered self-assembled monolayers (SAMs) on these surfaces. researchgate.net The hydrophobic alkyl chains orient away from the surface, creating a highly water-repellent (hydrophobic) coating. The quality and packing density of these monolayers are found to be superior for alkyl chains with more than 15 carbon atoms, making the hexadecyl derivative particularly effective. researchgate.netacs.org This surface modification can be used to control wettability, adhesion, and corrosion resistance. researchgate.netmdpi.comnih.gov
Drug Delivery and Biomedical Applications: In the biomedical field, the amphiphilic nature of this compound is utilized in drug delivery systems. ontosight.ai It can act as a surfactant to stabilize emulsions and improve the solubility and bioavailability of hydrophobic active ingredients. ontosight.aiontosight.ai Furthermore, its structural similarity to natural lipids allows it to interact with cell membranes. ontosight.ai Research has shown its potential as a cell-adsorption agent, where it can interact with fatty acids on the surface of skin cells. biosynth.com
Nanoparticle Synthesis: Phosphates, in general, are used in the synthesis of nanoparticles. nih.govnih.gov While specific research on this compound in this exact application is nascent, its properties as a surfactant and stabilizer are highly relevant. It can potentially be used to control the size, shape, and stability of nanoparticles during their formation, preventing aggregation and ensuring desired material properties. ekb.eg
Table 2: Research Applications of this compound
| Research Area | Application | Mechanism |
|---|---|---|
| Material Science | Surface Modification (e.g., on titanium oxide) | Forms dense, hydrophobic self-assembled monolayers (SAMs). researchgate.netresearchgate.net |
| Biomedical Science | Drug Delivery Systems | Acts as a surfactant to stabilize emulsions and enhance solubility of active ingredients. ontosight.ai |
| Biomedical Science | Cell-Adsorption Agent | Interacts with lipids on cell surfaces. ontosight.aibiosynth.com |
| Nanotechnology | Nanoparticle Synthesis | Functions as a stabilizing agent to control particle size and prevent aggregation. nih.govekb.eg |
Historical Perspectives and Evolution of Research on Hexadecyl Phosphates
The scientific journey of alkyl phosphates, including hexadecyl derivatives, spans a considerable period, evolving from basic characterization to sophisticated applications.
The recognition of n-alkyl phosphates as amphiphilic molecules dates back nearly two centuries. researchgate.netrsc.org However, their intensive study and application as functional surfactants began much later. Aromatic and aliphatic phosphate esters started to be used as antiwear additives in lubricants for applications like aircraft engines over 60 years ago, with some of the earliest work dating to the 1940s. udayton.edu
The late 1950s marked the beginning of wider use of phosphoric acid esters as antistatic agents, emulsifiers, and wetting agents. researchgate.net The 1960s saw more focused research into the properties of specific long-chain monoalkyl phosphates. For example, a 1963 study by R.S. Cooper provided foundational knowledge on anionic phosphate surfactants, and another in the same year by Nelson and Toy detailed a method for preparing these compounds. acs.orgscirp.org
By the 1970s, research had progressed to examining the specific interactions of these surfactants with biological systems. A notable 1978 study by Imokawa and Tsutsumi investigated the surface activity and cutaneous effects of monoalkyl phosphate surfactants, highlighting their relevance in dermatological and cosmetic science. scirp.org In the last 50 years, research has expanded significantly, exploring their roles in areas from food chemistry to advanced materials, with a growing interest in long-chain monoalkyl phosphates for specialized formulations. researchgate.netresearchgate.net This evolution reflects a deepening understanding of how to tailor the molecular structure of compounds like this compound for highly specific and advanced technological applications.
Structure
2D Structure
Properties
CAS No. |
19035-79-1 |
|---|---|
Molecular Formula |
C16H35KO4P |
Molecular Weight |
361.52 g/mol |
IUPAC Name |
potassium;hexadecyl hydrogen phosphate |
InChI |
InChI=1S/C16H35O4P.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H2,17,18,19); |
InChI Key |
SMITZRKODWNNBA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)[O-].[K+] |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)[O-].[K+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)O.[K] |
Other CAS No. |
19035-79-1 |
physical_description |
Liquid |
Pictograms |
Corrosive; Irritant |
Related CAS |
19045-75-1 |
Synonyms |
cetylphosphate potassium salt potassium cetyl phosphate |
Origin of Product |
United States |
Synthetic Methodologies and Rigorous Characterization of Potassium Hexadecyl Hydrogen Phosphate
Established Synthesis Pathways for Potassium Hexadecyl Hydrogen Phosphate (B84403)
The synthesis of potassium hexadecyl hydrogen phosphate can be achieved through several established pathways, ranging from large-scale industrial processes to more sustainable, modern techniques.
The primary and most scalable industrial method for producing this compound involves a two-stage neutralization reaction. The process begins with the esterification of hexadecyl alcohol (also known as cetyl alcohol) with phosphoric acid. tiiips.com This reaction is typically performed under reflux conditions at temperatures between 110-120°C for 4 to 6 hours to form hexadecyl hydrogen phosphate.
The subsequent step is the neutralization of the acidic intermediate with a potassium source, commonly potassium hydroxide (B78521) (KOH), to yield the final potassium salt. tiiips.com Controlling the reaction temperature is critical to prevent side reactions, and using anhydrous conditions helps avoid hydrolysis of the product. One common challenge in this process is the potential for over-esterification, which leads to the formation of dihexadecyl phosphate as a byproduct. To mitigate this, a stoichiometric excess of hexadecyl alcohol is often used. This conventional method typically achieves yields of 70–75% with a purity of 95–98%.
Table 1: Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Energy Consumption (kWh/kg) | Scalability |
|---|---|---|---|---|
| Neutralization | 70–75 | 95–98 | 12–15 | Industrial |
| Hydrothermal | 85–90 | 98–99 | 18–22 | Pilot-Scale |
Hydrothermal synthesis represents an advanced method for producing this compound with improved purity and crystallinity. In this approach, hexadecyl alcohol and phosphoric acid are heated in a sealed reactor at approximately 150°C for 8 to 12 hours under autogenous pressure. The elevated temperature and pressure within the closed system accelerate the esterification process while preventing oxidation, leading to a cleaner reaction profile. Following the reaction, the mixture is neutralized with potassium hydroxide.
This method offers significant advantages, including higher yields of 85–90% and enhanced product purity ranging from 98–99%. The resulting product often exhibits a narrow particle size distribution, which can be beneficial for its application performance. While effective, the energy consumption for hydrothermal synthesis is typically higher than conventional methods, and its scalability is currently considered at the pilot-scale level.
As a sustainable and green chemistry approach, solvent-free mechanochemical synthesis utilizes mechanical energy to drive the chemical reaction. This process is conducted in a high-energy ball mill, where hexadecyl alcohol and phosphoric acid are ground together with a neutralizing agent like potassium carbonate (K₂CO₃). The intense mechanical forces generated during milling induce the reaction, which typically reaches completion within 2 to 3 hours.
This method significantly reduces waste and energy consumption by eliminating the need for solvents. However, it generally results in lower yields (60–65%) and purity (90–92%) compared to the other methods.
Table 2: Typical Parameters for Mechanochemical Synthesis
| Parameter | Value |
|---|---|
| Milling Speed | 400 rpm |
| Ball-to-Powder Ratio | 10:1 |
Advanced Methodologies for Purity Validation and Quantitative Analysis
Ensuring the purity and quality of this compound requires advanced analytical techniques capable of separating the target compound from reactants and potential byproducts.
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are employed for the analysis and purity validation of this compound. sielc.combritiscientific.com Reverse-phase HPLC can be used to separate the compound from impurities. sielc.com
Thin-Layer Chromatography (TLC) serves as a rapid and effective technique for monitoring the progress of the synthesis reaction and assessing the purity of the final product. It is particularly useful for detecting the presence of unreacted starting materials, such as hexadecyl alcohol, or phosphate intermediates.
In this application, a suitable stationary phase, such as silica (B1680970) gel, is used. After developing the TLC plate in an appropriate solvent system, the plate is visualized using a phosphomolybdic acid stain. libretexts.org This stain is a general-purpose chromogenic reagent that reacts with a wide variety of organic compounds. libretexts.org Upon heating, compounds such as alcohols will appear as distinct green or blue spots on the plate, allowing for a qualitative assessment of the presence of hexadecyl alcohol impurity in the final product. libretexts.org
Chromatographic Techniques for Mixture Resolution and Purity Assessment
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a robust and precise method for the quantitative analysis of this compound. sielc.comhelixchrom.com It is frequently employed for purity assessment and the quantification of the compound in various matrices. britiscientific.comverifiedmarketresearch.com The technique's reliability makes it suitable for quality control during manufacturing and for research purposes. verifiedmarketresearch.com Purity levels for commercial grades are typically above 95%, with high-purity variants exceeding 99% available for specialized applications. britiscientific.comverifiedmarketresearch.com
Reverse-phase (RP) HPLC is the most common approach for analyzing this long-chain alkyl phosphate. sielc.com Separation is achieved based on the compound's hydrophobic interactions with the stationary phase. A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component. sielc.comnih.gov The addition of modifiers like phosphoric acid, formic acid (for mass spectrometry compatibility), or trifluoroacetic acid (TFA) is common to improve peak shape and retention. sielc.comnih.govresearchgate.net
Reverse-Phase C18 Columns with Evaporative Light Scattering Detection (ELSD)
For the separation of this compound, reverse-phase columns with a C18 (octadecylsilane) stationary phase are highly effective. sielc.comnih.govnih.gov The long alkyl chains of the C18 phase provide strong hydrophobic retention for the hexadecyl chain of the analyte, allowing for excellent separation from more polar impurities. obrnutafaza.hrhalocolumns.com These columns are noted for their high stability and compatibility with highly aqueous mobile phases. obrnutafaza.hr
Due to the lack of a significant chromophore in the structure of this compound, conventional UV detection can be challenging. nih.gov Evaporative Light Scattering Detection (ELSD) offers a superior alternative for quantitative analysis. researchgate.net ELSD is a quasi-universal detector that is independent of the analyte's optical properties. The detection process involves nebulization of the column effluent, evaporation of the mobile phase, and measurement of the light scattered by the resulting non-volatile analyte particles. researchgate.net This makes ELSD a mass-based detection method, providing a response proportional to the quantity of the analyte present. researchgate.net The method has been successfully validated for linearity, precision, and accuracy in the analysis of various lipids. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., Poroshell C18, 30 x 3 mm, 2.7 µm) | nih.gov |
| Mobile Phase | A: Water + 0.1% (v/v) TFA B: Methanol + 0.1% (v/v) TFA | nih.gov |
| Gradient | Step or linear gradient from a higher aqueous content to a higher organic content | nih.govresearchgate.net |
| Flow Rate | 0.3 - 2.0 mL/min | nih.govresearchgate.net |
| Column Temperature | 50 °C | nih.govresearchgate.net |
| Detector | Evaporative Light Scattering Detector (ELSD) | nih.govresearchgate.net |
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of this compound. britiscientific.com Techniques such as NMR, FT-IR, and Mass Spectrometry provide detailed information about the molecular framework, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for verifying the successful synthesis and structural integrity of the compound. britiscientific.com
¹H NMR: Proton NMR is used to confirm the presence of the long alkyl chain and its attachment to the phosphate group. The spectrum is characterized by a signal for the terminal methyl group (–CH₃) and multiple overlapping signals for the methylene (B1212753) groups (–CH₂–) of the hexadecyl chain.
³¹P NMR: Phosphorus-31 NMR is particularly powerful for analyzing organophosphorus compounds due to its high sensitivity and the wide chemical shift range, which results in simplified spectra. huji.ac.iloxinst.com For this compound, a single sharp resonance is expected in the region characteristic of monoalkyl phosphate esters. The use of ¹H decoupling is standard practice to further simplify the spectrum by removing couplings to protons. huji.ac.il For accurate quantitative measurements, inverse gated decoupling techniques can be employed to suppress the Nuclear Overhauser Effect (NOE). huji.ac.il
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | Terminal Methyl (–CH₃) | ~0.88 | |
| ¹H | Methylene Chain (–(CH₂)₁₄–) | ~1.2-1.4 | General knowledge |
| ¹H | Methylene adjacent to phosphate (–CH₂–O–P) | ~3.8-4.1 | General knowledge |
| ³¹P | Monoalkyl phosphate ester (R-O-PO₃HK) | -0.5 to +0.5 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the key functional groups within the molecule, confirming the formation of the phosphate ester. britiscientific.com The FT-IR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to the vibrational modes of specific bonds.
The most informative regions in the FT-IR spectrum of this compound include the strong stretching vibrations of the phosphate group (P=O and P-O-C) and the various vibrations of the long alkyl chain (C-H stretches and bends). upi.edupressbooks.pub
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
|---|---|---|---|
| 2850–2960 | C–H Stretch | Alkyl (–CH₃, –CH₂–) | pressbooks.pub |
| ~1470 | C–H Bend | Methylene (–CH₂–) | upi.edu |
| ~1250 | P=O Stretch | Phosphate | |
| ~1050 | P–O–C Stretch | Phosphate Ester |
Mass Spectrometry (MS), Including Electrospray Ionization (ESI-MS)
Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and confirming its identity. britiscientific.com Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar and non-volatile organophosphorus compounds, allowing them to be analyzed directly with minimal fragmentation. nih.govchromatographyonline.com
The analysis can be performed in both positive and negative ion modes. nih.gov In negative ion mode (ESI-), the detection of the deprotonated molecular ion [M-K]⁻ would be expected at an m/z corresponding to the hexadecyl hydrogen phosphate anion (C₁₆H₃₄O₄P⁻). In positive ion mode (ESI+), adducts with cations such as sodium [M+Na]⁺ or potassium [M+K]⁺ may be observed. The accurate mass measurement obtained from high-resolution mass spectrometry can further be used to confirm the elemental formula of the detected ions.
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis provides quantitative data on the percentage composition of carbon (C), hydrogen (H), potassium (K), and phosphorus (P) in a purified sample. This technique is fundamental for confirming the empirical and molecular formula of the synthesized this compound, thereby verifying its stoichiometric purity.
The experimentally determined weight percentages of each element are compared against the theoretical values calculated from the molecular formula (C₁₆H₃₄KO₄P). A close correlation between the experimental and theoretical values is a definitive confirmation of the compound's stoichiometry.
| Element | Atomic Mass (g/mol) | Theoretical Weight % |
|---|---|---|
| Carbon (C) | 12.011 | 53.29% |
| Hydrogen (H) | 1.008 | 9.51% |
| Potassium (K) | 39.098 | 10.84% |
| Phosphorus (P) | 30.974 | 8.59% |
| Oxygen (O) | 15.999 | 17.75% |
Interfacial Science and Emulsification Mechanisms Involving Potassium Hexadecyl Hydrogen Phosphate
Fundamental Principles of Emulsion Stabilization by Potassium Hexadecyl Hydrogen Phosphate (B84403)
Potassium hexadecyl hydrogen phosphate, also known as potassium cetyl phosphate, is a highly effective O/W emulsifier valued for its ability to create stable emulsions. justia.comatamanchemicals.com Its stabilization capabilities stem from a combination of electrostatic repulsion and the formation of intricate liquid crystalline structures at the oil-water interface. dsm.comijirss.com
Electrostatic Stabilization and Colloidal Particle Interactions
As an anionic surfactant, this compound imparts a negative charge to the surface of oil droplets when it adsorbs at the oil-water interface. This creates an electrostatic barrier, a repulsive force that prevents droplets from approaching each other too closely and coalescing. dsm.comresearchgate.net This mechanism is a key contributor to the long-term stability of emulsions. ijirss.com
Research using freeze-fracture transmission electron microscopy has identified the formation of specific micro-domains on the surface of the stabilizing lamellar structures in emulsions made with this compound. dsm.comcosmeticsandtoiletries.com These micro-domains are believed to be self-organized molecules of the emulsifier, which concentrate the negative charge from the polar phosphate head groups on the surface. dsm.com This charge distribution leads to a powerful repulsion between vesicles, which is a primary reason for the exceptional stability observed in emulsions stabilized by this compound. dsm.comcosmeticsandtoiletries.com In ionic environments, such as emulsions containing anionic UV filters, the generation of these charged micro-domains allows this compound to better stabilize oil droplets compared to non-ionic emulsifiers. cosmeticsandtoiletries.com
The effectiveness of electrostatic stabilization is influenced by factors such as the pH of the aqueous phase, which can affect the charge density at the interface. researchgate.netnih.gov The interaction forces between the colloidal particles, governed by principles described in the DLVO theory, are directly related to the surface potential, which in turn dictates the stability of the dispersion. researchgate.net
Formation of Stabilizing Liquid Crystalline Networks at Interfaces
A critical mechanism for emulsion stability is the formation of a liquid crystalline (LC) gel network throughout the aqueous phase. cosmeticsandtoiletries.com this compound excels at creating these structures. dsm.com It forms lamellar liquid crystalline phases that entrap water between densely packed layers of the emulsifier. dsm.comcosmeticsandtoiletries.com This network increases the viscosity of the continuous phase, physically hindering the movement and collision of oil droplets. nih.govresearchgate.net
Comparative studies have shown the unique nature of the networks formed by this compound. When analyzed via freeze-fracture TEM, these networks exhibit large, smooth liquid crystalline areas with well-defined edges and sharp corners. dsm.comcosmeticsandtoiletries.com This is in contrast to other emulsifiers like PEG-100 Stearate, which tend to form smaller, less uniform structures. dsm.comcosmeticsandtoiletries.com Furthermore, this compound promotes the formation of multi-lamellar vesicles that encapsulate the oil phase, adding another layer of stabilization. dsm.comcosmeticsandtoiletries.com
| Emulsifier | Observed Liquid Crystalline (LC) Structure Characteristics | Additional Features |
|---|---|---|
| This compound | Large, smooth LC areas with smooth edges and sharp corners. Forms dense lamellar structures and multi-lamellar vesicles. | Presence of unique, small, round micro-domains on top of lamellar structures, contributing to electrostatic repulsion. |
| PEG-100 Stearate | Numerous smaller, smooth areas of LC structures with uneven edges. | No specific micro-domains reported. |
Mechanism of Oil-in-Water (O/W) Emulsion Formation and Stability
This compound is particularly effective for creating stable oil-in-water (O/W) emulsions, where oil droplets are dispersed within a continuous water phase. justia.comatamanchemicals.com Its amphiphilic nature, possessing both a long, oil-soluble alkyl (hexadecyl) chain and a water-soluble potassium phosphate head, allows it to position itself at the oil-water interface. nih.gov This positioning is fundamental to both the formation and long-term stability of the emulsion. ijirss.commdpi.com
Influence of Interfacial Tension Reduction
A primary function of any emulsifier is to reduce the interfacial tension (IFT) between the two immiscible liquids, in this case, oil and water. ijirss.comrsc.org By adsorbing at the interface, this compound lowers the energy required to break down the oil phase into smaller droplets, facilitating the emulsification process. rsc.orgmdpi.com The reduction in IFT makes the formation of a large interfacial area, which is characteristic of emulsions with fine droplets, thermodynamically more favorable. While the specific IFT values for this compound are not detailed in the provided context, this principle is a universal mechanism for surfactants. ijmri.de The effectiveness of IFT reduction is a key measure of an emulsifier's efficiency. mdpi.com
Impact on Dispersed Phase Characteristics and Droplet Morphology
The concentration and efficacy of this compound directly influence the characteristics of the dispersed oil phase, particularly droplet size and morphology. researchgate.net Effective emulsification leads to the formation of small, uniform droplets, which are less prone to creaming or sedimentation due to Brownian motion. nih.gov
Research has shown that this compound is capable of stabilizing a high internal phase ratio, meaning a large amount of oil can be dispersed in the water phase. dsm.com For instance, a 1% concentration of this emulsifier can stabilize up to 75% of certain oils. dsm.com The resulting droplets are often encapsulated within multi-lamellar liquid crystalline vesicles, a structure that provides a robust mechanical barrier against coalescence. cosmeticsandtoiletries.com This morphology, combined with the electrostatic repulsion from surface charges, results in exceptionally stable emulsions. dsm.comcosmeticsandtoiletries.com The ability of the emulsifier to form a narrow particle size distribution is also crucial for stability, as it prevents Ostwald ripening, a process where larger droplets grow at the expense of smaller ones. researchgate.net
Investigation of Emulsion Rheology and Texture Modification
The rheological properties of an emulsion, such as its viscosity and viscoelasticity, are critical for its stability, shelf-life, and sensory characteristics. mdpi.com this compound significantly influences emulsion rheology primarily through the formation of the previously discussed liquid crystalline gel network. cosmeticsandtoiletries.commdpi.com
This three-dimensional network within the continuous aqueous phase increases the emulsion's viscosity and imparts a shear-thinning behavior. nih.govmdpi.com High viscosity at rest helps to suspend the oil droplets, preventing them from moving and coalescing, thus enhancing stability against phase separation. mdpi.commdpi.com The formation of a strong gel network, indicated by high storage (G') and loss (G'') moduli, correlates with greater emulsion stability. mdpi.com The robust network created by this compound contributes to a desirable texture in cosmetic and pharmaceutical formulations, often described as smooth and luxurious. atamanchemicals.com
| Property | Finding | Underlying Mechanism | Reference |
|---|---|---|---|
| Stabilization of High Oil Loads | 1% use concentration can stabilize up to 75% of polar and medium polar emollients. | Formation of robust liquid crystalline structures and multi-lamellar vesicles around oil droplets. | dsm.com |
| Stabilization in Ionic Systems | Effectively stabilizes emulsions containing high concentrations (e.g., 5%) of anionic substances like Phenylbenzimidazole Sulfonic Acid (PBSA). | Generation of negatively charged micro-domains on lamellar surfaces, leading to strong electrostatic repulsion. | cosmeticsandtoiletries.com |
| Typical Use Concentration | Concentrations of 0.5% to 3.0% by weight are typically used to produce O/W emulsions. For medium-viscosity lotions, 1.0% to 2.0% is often preferred. | Efficient formation of stabilizing interfacial films and liquid crystalline networks even at low concentrations. | justia.com |
| pH Range for Stability | Emulsions can be formulated in a wide pH range, typically between 3 and 11, with a preference for 4 to 7. | The phosphate group maintains its anionic charge over a broad pH range, ensuring consistent electrostatic stabilization. | google.com |
Compatibility with Diverse Formulation Ingredients and Systems
This compound demonstrates exceptional compatibility with a wide array of ingredients commonly used in cosmetic and pharmaceutical formulations. Its robust performance as an oil-in-water (O/W) emulsifier allows for the creation of stable and elegant emulsions, even when incorporating challenging components. This versatility makes it a valuable asset for formulators developing a range of products, from lightweight lotions to complex sunscreen and treatment creams.
Research has shown that this compound can effectively stabilize high concentrations of oils, inorganic pigments, and water-soluble UV filters. dsm.com This capability is crucial for developing high-performance sun care products and color cosmetics. Furthermore, its compatibility extends to various active ingredients and rheology modifiers, ensuring the stability and desired sensory profile of the final product.
Compatibility with Polymers and Co-emulsifiers
This compound is compatible with a variety of polymers used to modify the viscosity and texture of formulations. While specific quantitative data on viscosity changes with every type of polymer is not extensively published in publicly available literature, patents and technical documents provide insights into its performance. For instance, it is often used in conjunction with thickeners like carbomers and xanthan gum to achieve the desired rheological properties in creams and lotions. justia.com
The stability of emulsions formulated with this compound can be influenced by the presence of other ingredients. A European patent provides data on the stability of formulations containing varying concentrations of ethanol (B145695), a common solvent and penetration enhancer that can destabilize emulsions. The data, presented in Table 1, compares a formulation with a specific potassium cetyl phosphate surfactant mixture against reference formulations.
Table 1: Formulation Stability with Varying Ethanol Concentrations
| Ethanol (wt.-%) | Inventive Formulation with Potassium Cetyl Phosphate Mixture | Reference Formulation 1 | Reference Formulation 2 | Reference Formulation 3 |
|---|---|---|---|---|
| 0 | OK | OK | OK | OK |
| 3 | OK | OK | OK | OK |
| 5 | OK | Phase Separation | Phase Separation | Phase Separation |
Data sourced from European Patent EP 3474816 B1. epo.org The table demonstrates the superior stability of the inventive formulation containing the specific potassium cetyl phosphate mixture in the presence of 5% ethanol after 3 months of storage at room temperature, while the reference formulations showed phase separation.
Compatibility with Active Ingredients
A key advantage of this compound is its ability to create stable emulsions containing a high load of active ingredients. This is particularly important for treatment-focused skincare products. While direct compatibility data with every active ingredient is not available, its successful use in formulations with challenging actives like high-SPF UV filters suggests a broad compatibility profile. It is known to work well in systems containing AHA/BHA and various vitamins. cdfsupplies.com
For instance, its compatibility with both organic and inorganic sunscreen agents is well-documented. Research by DSM demonstrated the superior ability of Potassium Cetyl Phosphate (PCP) to stabilize high concentrations of the water-soluble UVB filter Phenyl Benzimidazole Sulfonic Acid compared to other common emulsifiers. dsm.com This data is summarized in Table 2.
Table 2: Stabilization of Phenyl Benzimidazole Sulfonic Acid (PBSA)
| Emulsifier (1% concentration) | Maximum Stable Concentration of PBSA (%) |
|---|---|
| Potassium Cetyl Phosphate (PCP) | 5 |
| Emulsifier A | 1 |
| Emulsifier B | 3 |
Data extracted from "The power of robust emulsification: Novel findings for a long established product that enhance versatility and stability of suns" by DSM. dsm.com The table shows that a 1% concentration of Potassium Cetyl Phosphate can stabilize up to 5% of Phenyl Benzimidazole Sulfonic Acid, outperforming other tested emulsifiers.
Performance in Different Emulsion Systems
This compound is primarily known as a highly effective oil-in-water (O/W) emulsifier. atamanchemicals.com It excels in creating stable O/W emulsions with a pleasant, non-greasy skin feel, which is desirable for many cosmetic and dermatological products.
Its robustness allows for the formulation of challenging systems, such as those with a high oil phase content. Research has shown that a 1% concentration of Potassium Cetyl Phosphate can stabilize up to 75% of the oil phase, a significantly higher lipid load compared to other emulsifiers tested under the same conditions. dsm.com This data is presented in Table 3.
Table 3: Lipid Stabilization Potential of Different Emulsifiers
| Emulsifier (1% concentration) | Maximum Stable Oil Concentration (%) |
|---|---|
| Potassium Cetyl Phosphate | 75 |
| Emulsifier X | 50 |
| Emulsifier Y | 60 |
Data extracted from "The power of robust emulsification: Novel findings for a long established product that enhance versatility and stability of suns" by DSM. dsm.com This table highlights the superior oil-loading capacity of Potassium Cetyl Phosphate in an O/W emulsion.
Furthermore, its performance in stabilizing inorganic sunscreens is noteworthy. Inorganic pigments like titanium dioxide and zinc oxide can be difficult to disperse and can lead to instability in emulsions. cosmeticsandtoiletries.com Potassium Cetyl Phosphate has demonstrated a high capacity to stabilize these particulates. dsm.com Table 4 shows the superior performance of Potassium Cetyl Phosphate in stabilizing Titanium Dioxide compared to other emulsifiers.
Table 4: Stabilization of Titanium Dioxide
| Emulsifier (1% concentration) | Maximum Stable Concentration of Titanium Dioxide (%) |
|---|---|
| Potassium Cetyl Phosphate | 7 |
| Emulsifier A | 2 |
| Emulsifier B | 3 |
Data extracted from "The power of robust emulsification: Novel findings for a long established product that enhance versatility and stability of suns" by DSM. dsm.com This table illustrates that a 1% concentration of Potassium Cetyl Phosphate can stabilize a significantly higher amount of Titanium Dioxide compared to other emulsifiers.
Molecular Interactions and Adsorption Phenomena of Potassium Hexadecyl Hydrogen Phosphate
Molecular Adsorption Mechanisms at Solid-Liquid Interfaces
The adsorption of potassium hexadecyl hydrogen phosphate (B84403) at the interface between a solid and a liquid is a spontaneous process driven by the reduction of interfacial energy. researchgate.net The specific mechanisms involve a combination of chemical and physical interactions that are heavily influenced by the nature of the solid surface and the chemistry of the aqueous solution.
Research has identified potassium cetyl phosphate (PCP) as an effective collector in the flotation of magnesite. researchgate.net The adsorption of PCP onto the magnesite surface is a key step in this process, rendering the mineral hydrophobic to facilitate its separation from other carbonate minerals like calcite. researchgate.net
Studies combining experimental measurements and molecular dynamics (MD) simulations have shown that PCP exhibits a strong collecting ability for magnesite particles, even at low concentrations. researchgate.net The adsorption is found to be both chemical and preferential, indicating a specific affinity between the phosphate head group and the magnesite surface. researchgate.net This stable and spontaneous adsorption is crucial for achieving selective flotation. researchgate.net
The adsorption of potassium cetyl phosphate significantly alters the physicochemical properties of the mineral-water interface. The presence of PCP causes notable changes in the electrical double layer and the contact angle behavior of magnesite. researchgate.net Adsorption of the anionic phosphate head groups contributes to an increase in the electronegativity of the magnesite surface. researchgate.net
This chemical adsorption is directly linked to an increase in the hydrophobicity of the mineral. researchgate.net An increase in surface charge can lead to reduced wettability, characterized by a higher contact angle. nih.gov This change in wettability is the primary mechanism by which PCP functions as a flotation collector, allowing air bubbles to attach to the mineral particles and carry them to the surface. researchgate.net
Complexation Reactions with Cations at Interfaces
The interaction of potassium hexadecyl hydrogen phosphate with mineral surfaces is often mediated by cations present at the interface. The phosphate head group can form complexes with metal ions, influencing the adsorption process. On phosphate surfaces, metal ions like K+, Na+, Ca2+, Cu2+, Al3+, and Cr3+ can be spontaneously adsorbed through the formation of ionic and covalent bonds with surface oxygen and hydrogen atoms. nih.gov The stability of this adsorption generally increases with the valence of the cation. nih.gov In the context of magnesite, the adsorption models suggest that the monoanionic forms of PCP, which are dominant in weakly acidic conditions, interact with monohydroxy magnesium species at the mineral surface. researchgate.net
Dissociation Equilibria of Cetyl Phosphate Species in Aqueous Solutions
The behavior of this compound in water is governed by its dissociation equilibria, which are dependent on the solution's pH. As a diprotic acid, cetyl phosphate (CP) can exist in three primary forms: the neutral molecule (CP), a monoanionic species (CP⁻), and a dianionic species (CP²⁻). mdpi.com The transitions between these species are characterized by two distinct acid dissociation constants, pKa1 and pKa2. mdpi.com
Experimental determination has established the pKa values for cetyl phosphate. mdpi.com
| Dissociation Constant | Value |
| pKa1 | 2.02 |
| pKa2 | 7.49 |
Data sourced from experimental measurements using the first-derivative method. mdpi.com
The dominant species of cetyl phosphate in an aqueous solution changes significantly with pH, which in turn affects its adsorptive properties. mdpi.com
| pH Range | Dominant Species | Description |
| < 2.0 | CP | In strongly acidic conditions, the undissociated molecular form is prevalent. |
| 2.0 - 7.5 | CP⁻ | In the weakly acidic to neutral range, the monoanionic species is the dominant form. |
| > 7.5 | CP²⁻ | In alkaline conditions, particularly above pH 10, the dianionic species becomes the sole dominant form. |
This distribution is calculated based on the experimentally obtained ionization constants. mdpi.com
Theoretical and Computational Investigations of Potassium Hexadecyl Hydrogen Phosphate Systems
Molecular Dynamics (MD) Simulations for Adsorption Mechanism Elucidation
Molecular dynamics (MD) simulations have been employed to investigate the adsorption mechanism of potassium hexadecyl hydrogen phosphate (B84403) (also referred to as potassium cetyl phosphate or PCP in some studies) on mineral surfaces, particularly in the context of flotation processes. mdpi.com These simulations provide a dynamic, atomistic view of how the amphiphilic molecules interact with solid surfaces in an aqueous environment.
Research has shown that PCP exhibits a strong collecting ability for minerals like magnesite, even at low concentrations. mdpi.com MD simulations reveal that this is due to the rapid and stable adsorption of PCP on the mineral surface. mdpi.com The primary interaction occurs through the polar phosphate head group of the molecule. Specifically, the oxygen atoms in the phosphate group are the main bonding atoms that interact with the mineral surface. mdpi.com This interaction is spontaneous and leads to significant alterations in the electric double layer and the wettability of the magnesite, increasing its hydrophobicity. mdpi.com
The simulations illustrate that the long hexadecyl hydrocarbon tail of the molecule orients away from the surface, creating a hydrophobic layer that facilitates the attachment of air bubbles in the flotation process. These theoretical findings provide a molecular-level explanation for the experimentally observed effectiveness of potassium hexadecyl hydrogen phosphate as a flotation collector. mdpi.com
Chemical Equilibrium Modeling in Complex Systems
By modeling these chemical equilibria, it is possible to predict the optimal pH conditions for the effective use of this compound. The models support experimental findings that the strong and stable interactions between the cetyl phosphate species and the mineral surface are responsible for the observed changes in surface properties like zeta potential. mdpi.com
| pH Range | Dominant Species of Cetyl Phosphate | Significance in Magnesite Flotation |
| Weakly Acidic | Monoanionic forms | Controls ion concentration and promotes stable adsorption |
Density Functional Theory (DFT) Studies on Related Phosphate Amphiphiles
While specific DFT studies on this compound are not extensively detailed in the provided context, research on related phosphate amphiphiles and phosphate groups provides valuable insights into their electronic structure and reactivity. DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov
Studies on simple organophosphates like dimethylphosphate and ethylmethylphosphate have utilized a combination of MD and DFT to analyze their vibrational properties (Infrared and Raman spectra). nih.gov These investigations highlight that the vibrational characteristics of the phosphate moiety are highly sensitive to its conformation and its interactions with the surrounding aqueous environment. nih.gov To accurately model these systems and understand the link between their structure and spectra, it is essential to explicitly include solvent molecules in the computational model. nih.gov
Furthermore, DFT has been used to study the adsorption of phosphate ions on various surfaces, such as graphene nanodots. mdpi.com These studies reveal that adsorption energies and the degree of charge transfer between the phosphate and the surface are key parameters governing the interaction. mdpi.com For instance, DFT calculations have shown that the adsorption energies for phosphate ions on different graphene nanodot structures are relatively low, indicating a physisorption process. mdpi.com Such findings on the nature of phosphate-surface interactions are transferable to understanding the behavior of larger phosphate amphiphiles like this compound.
DFT calculations on model compounds for phosphorylated amino acids also help in correlating the structure and vibrational spectrum of the phosphate group, which is fundamental to understanding its role in more complex systems. researchgate.net
| Computational Method | System Studied | Key Findings |
| MD/DFT | Dimethylphosphate, Ethylmethylphosphate | Vibrational properties are sensitive to conformation and hydration. nih.gov |
| DFT | Phosphate ions on Graphene Nanodots | Adsorption energies and charge transfer govern the interaction. mdpi.com |
| DFT | Phosphorylated Amino Acid Models | Correlates the structure and vibrational spectrum of the phosphate group. researchgate.net |
Emerging Research Frontiers and Future Directions for Potassium Hexadecyl Hydrogen Phosphate
Exploration of Novel Synthesis Pathways for Enhanced Control Over Molecular Architecture
The functionality of potassium hexadecyl hydrogen phosphate (B84403) is intrinsically linked to its molecular structure. Consequently, significant research efforts are directed towards developing novel synthesis pathways that offer precise control over its architecture, purity, and functionality.
Traditional synthesis involves the direct esterification of hexadecanol (B772) with a phosphorylating agent like phosphoric acid or phosphorus pentoxide, followed by neutralization with potassium hydroxide (B78521). elpub.ru While effective, researchers are exploring more sophisticated methods to achieve higher yields, greater purity, and tailored molecular designs.
One advanced approach is hydrothermal synthesis . By reacting hexadecyl alcohol and phosphoric acid in a sealed reactor at elevated temperatures (e.g., 150°C), researchers can achieve yields of 85–90%, a significant increase from the 70–75% typical of conventional methods. This process also promotes higher crystallinity and reduces impurities.
Another refined pathway involves reacting phosphorus oxychloride with the parent alcohol in the presence of a base like triethylamine, followed by controlled hydrolysis. organic-chemistry.org This method is noted for producing dialkyl phosphates in high purity, effectively avoiding contamination from trialkyl phosphate byproducts, which can be a challenge in other processes. organic-chemistry.org
Beyond purity and yield, modern synthesis aims to control the molecular architecture itself. By carefully selecting the phosphorylating agent, such as a mixture of phosphoric acid and phosphorus pentoxide (P₂O₅), scientists can tailor the ratio of monoester to diester in the final product. elpub.rugoogle.com This ratio is critical as it directly influences the surfactant's packing parameter and its self-assembly behavior.
Furthermore, research is expanding into the synthesis of functionalized alkyl phosphates . These novel molecules incorporate reactive groups, such as a polymerizable methacrylate (B99206) at the end of the alkyl chain, transforming the simple surfactant into a monomer for creating advanced polymers and surfaces. researchgate.net Such pathways provide unprecedented control, allowing for the creation of materials with precisely engineered properties.
| Synthesis Method | Key Advantages | Typical Yield | Control Aspect |
| Conventional Esterification | Simple, established process | 70-75% | Basic structural formation |
| Hydrothermal Synthesis | Higher yield, improved crystallinity | 85-90% | Purity and crystal structure |
| Phosphorus Oxychloride Route | High purity, avoids trialkyl byproducts | Up to 93% | Purity and side-reaction control |
| Mixed P₂O₅/Phosphoric Acid | Control over monoester/diester ratio | Variable | Molecular composition |
| Functional Group Incorporation | Creates polymerizable surfactants | Quantitative | Addition of new chemical functionality |
Designing New Self-Assembling Structures for Targeted Applications
The amphiphilic structure of potassium hexadecyl hydrogen phosphate makes it a prime candidate for self-assembly into a variety of ordered nanostructures. Research is actively focused on moving beyond simple emulsions to design sophisticated architectures like vesicles, liquid crystals, and highly ordered monolayers for specific, high-value applications.
Vesicles , which are microscopic spherical sacs enclosed by a lipid bilayer, represent a significant area of interest, particularly for drug delivery. nih.govresearchgate.net The structure of this compound is analogous to phospholipids (B1166683) that form cell membranes, enabling it to form stable vesicles capable of encapsulating both hydrophilic and lipophilic therapeutic agents. nih.gov Researchers are designing these vesicles to act as targeted delivery systems that can enhance the stability and bioavailability of drugs, potentially reducing side effects and improving therapeutic outcomes. nih.govresearchgate.net
Another promising frontier is the formation of liquid crystals . These are states of matter that have properties between those of conventional liquids and solid crystals. Molecules like this compound can self-assemble into columnar liquid crystals, where the molecules stack into columns that then arrange into a two-dimensional lattice. rsc.org These highly ordered, nanosegregated structures are being explored for their potential in creating anisotropic materials for electronics and optics, as they can facilitate the one-dimensional transport of electrons or ions. rsc.orgrsc.org
Perhaps the most extensively studied application is the formation of Self-Assembled Monolayers (SAMs) on various substrates. The phosphate headgroup acts as a robust anchor to metal oxide surfaces such as titanium oxide (TiO₂), aluminum oxide (Al₂O₃), and zirconium oxide (ZrO₂). acs.orgresearchgate.net Research has shown that the length of the alkyl chain is a critical parameter for controlling the quality of these monolayers. A higher degree of order and packing density is achieved with alkyl chains exceeding 15 carbon atoms, like the C16 chain of this compound. acs.orgnih.gov These highly ordered films are being designed for applications ranging from creating biocompatible coatings on medical implants to modifying the surface properties of nanomaterials. researchgate.net
| Self-Assembled Structure | Key Characteristics | Targeted Applications |
| Vesicles | Spherical bilayers enclosing an aqueous core | Drug delivery, nanoreactors |
| Liquid Crystals | Ordered molecular arrangements (e.g., columnar) | Organic electronics, sensors, optics |
| Self-Assembled Monolayers (SAMs) | Single-molecule-thick ordered films on surfaces | Biocompatible coatings, surface functionalization, corrosion resistance |
Advanced Characterization of Interfacial Phenomena at Nanoscale
Understanding and controlling the behavior of this compound at interfaces is crucial for optimizing its performance in applications like surface modification and emulsification. To this end, researchers employ a suite of advanced characterization techniques to probe these interfacial phenomena at the nanoscale.
The formation and quality of self-assembled monolayers are often investigated using a combination of methods. Dynamic Contact Angle (dCA) measurements reveal the hydrophobicity of the coated surface, providing a direct indication of successful monolayer formation and packing. nih.govVariable-Angle Spectroscopic Ellipsometry (VASE) is used to precisely measure the thickness of the monolayer, which can be compared to theoretical molecular lengths to deduce the tilt angle of the alkyl chains. nih.gov
To gain insight into the chemical composition and molecular orientation within the film, X-ray Photoelectron Spectroscopy (XPS) is employed. acs.org XPS provides information on the elemental composition of the surface and the chemical state of the phosphate headgroup's interaction with the substrate. acs.orgresearchgate.net This is often complemented by Polarization-Modulated Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) , a highly sensitive technique that provides detailed information about the conformational order of the alkyl chains. nih.gov A shift in the C-H stretching frequencies observed in PM-IRRAS spectra can indicate a transition to a more crystalline, well-ordered state. nih.gov
These techniques collectively provide a comprehensive picture of the monolayer's structure, from its thickness and uniformity to the orientation and packing density of the individual molecules. This detailed nanoscale understanding is essential for designing surfaces with precisely controlled properties. nih.gov
| Characterization Technique | Information Obtained | Relevance to Interfacial Phenomena |
| Dynamic Contact Angle (dCA) | Surface wettability and hydrophobicity | Confirms monolayer formation and quality |
| Variable-Angle Spectroscopic Ellipsometry (VASE) | Film thickness and refractive index | Determines monolayer thickness and molecular tilt |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical bonding | Verifies surface coverage and headgroup-substrate interaction |
| PM-IRRAS | Molecular orientation and conformational order | Assesses the packing density and crystallinity of alkyl chains |
Integration of Computational Chemistry for Predictive Material Design
The trial-and-error approach to materials discovery is increasingly being replaced by predictive computational methods. The integration of computational chemistry allows researchers to model and predict the behavior of this compound at the molecular level, accelerating the design of new materials and formulations.
Molecular Dynamics (MD) simulations are a powerful tool for studying the self-assembly process. rsc.org By simulating the interactions of many individual molecules over time, researchers can observe how they organize into larger structures like micelles, bilayers, and monolayers. MD simulations can predict how factors like concentration, temperature, and the presence of co-solvents influence the final structure. rsc.org Recent MD studies on potassium dihydrogen phosphate (KDP) solutions, for example, have provided fundamental insights into ion association and hydrogen bonding in aqueous environments, knowledge that is directly applicable to understanding the behavior of its long-chain alkyl counterparts. chemrxiv.org
Density Functional Theory (DFT) is another key computational method, used to investigate the electronic structure of molecules and their interactions with surfaces. researchgate.net DFT calculations can be used to predict the most stable adsorption geometries of the phosphate headgroup on different metal oxide surfaces and to determine the binding energy. mdpi.com This information is invaluable for understanding the initial stages of SAM formation and for selecting the best substrate materials for specific applications. rice.edunih.gov
These computational approaches are not just explanatory; they are becoming increasingly predictive. By combining quantum mechanical calculations with machine learning algorithms, researchers are developing models that can forecast surfactant properties and interfacial tensions. worktribe.comresearchgate.net This predictive capability allows for the in-silico screening of numerous molecular variations, enabling scientists to identify the most promising candidates for synthesis and experimental validation, thereby saving significant time and resources.
Q & A
Q. What are the established methods for synthesizing potassium hexadecyl hydrogen phosphate, and how can purity be validated?
this compound is synthesized via esterification of hexadecanol with phosphoric acid, followed by neutralization with potassium hydroxide. Critical steps include controlling reaction temperature (≤100°C) to avoid side reactions and using anhydrous conditions to prevent hydrolysis. Purification involves recrystallization from ethanol or acetone. Purity validation employs:
- Thin-layer chromatography (TLC) with phosphomolybdate staining to detect unreacted alcohol or phosphate intermediates.
- Elemental analysis (C, H, K, P) to confirm stoichiometry (C₁₆H₃₄KO₄P; MW 376.4 g/mol) .
- ¹H/³¹P NMR to verify esterification (e.g., ¹H NMR: δ 0.88 ppm for terminal CH₃; ³¹P NMR: δ -0.5 to 0.5 ppm for monoester phosphate) .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- FT-IR : Peaks at 1250 cm⁻¹ (P=O stretch) and 1050 cm⁻¹ (P-O-C ester linkage) confirm phosphate ester formation .
- Mass spectrometry (ESI-MS) : Look for [M+K]⁺ ions at m/z 415.4 (C₁₆H₃₄KO₄P⁺) .
- HPLC : Reverse-phase C18 columns with evaporative light scattering detection (ELSD) can quantify purity, using a gradient of acetonitrile/water (90:10 to 70:30) .
Q. How is this compound quantified in lipid-based assays?
Use a phosphatidylcholine assay kit (e.g., Abcam #ab241025) with enzymatic hydrolysis. The compound’s phosphate group is cleaved by phospholipase D, and free phosphate is measured colorimetrically at 650 nm using a molybdate-malachite green reagent. Prepare standards in the range of 0–100 µM and account for background phosphate in samples via blank subtraction .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in aqueous vs. organic solvents be resolved?
Discrepancies arise from its amphiphilic nature and aggregation behavior. For reproducible solubility measurements:
- Use dynamic light scattering (DLS) to monitor critical micelle concentration (CMC) in aqueous buffers (e.g., ~0.1 mM in 10 mM phosphate buffer, pH 7.4) .
- In organic solvents (e.g., chloroform), pre-saturate with water to prevent micelle disruption. Report solubility as mg/mL ± SD across ≥3 independent trials .
Q. What experimental strategies mitigate interference from this compound in fluorescence-based lipid assays?
The compound’s autofluorescence at λex/λem = 280/340 nm can overlap with probes like NBD-PC. To address this:
Q. How do buffer composition and pH affect the stability of this compound in long-term studies?
Stability tests show:
- Phosphate buffers (pH 6–8) : Degradation <5% over 30 days at 4°C.
- Tris or HEPES buffers : Hydrolysis increases (≥10% degradation) due to nucleophilic attack on the phosphate ester.
- Low pH (<5) : Accelerated hydrolysis (t₁/₂ = 7 days at pH 3). For acidic conditions, substitute with acid-stable analogs (e.g., hexadecyl sulfonate) .
Q. What analytical approaches reconcile discrepancies in reported LogP values (e.g., 6.02 vs. 5.78)?
Variability stems from measurement methods (shake-flask vs. HPLC). To standardize:
- Shake-flask method : Use octanol/water partitioning with LC-MS quantification.
- HPLC-derived LogP : Calibrate with alkane standards (C8–C18) on a C18 column.
- Report both experimental LogP and calculated values (e.g., via ChemAxon or ACD/Labs) .
Methodological Optimization
Q. How can this compound be incorporated into liposomal formulations without compromising encapsulation efficiency?
- Film hydration method : Mix with phosphatidylcholine (7:3 molar ratio) in chloroform, evaporate to form a thin film, and hydrate with PBS (pH 7.4).
- Size exclusion chromatography (SEC) : Remove unencapsulated compound using Sephadex G-50 columns.
- Validate encapsulation via fluorescence dequenching (if labeled) or ICP-MS for phosphate quantification .
Q. What protocols minimize batch-to-batch variability in this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
